

Protocol for Assessing Lepzacitinib Target Engagement in Skin Biopsies

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Compound of Interest		
Compound Name:	Lepzacitinib	
Cat. No.:	B12380203	Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lepzacitinib (formerly ATI-1777) is a topical, "soft" Janus kinase (JAK) 1 and JAK3 inhibitor in development for the treatment of inflammatory skin diseases such as atopic dermatitis.[1][2][3] As a targeted therapy, demonstrating engagement of **Lepzacitinib** with its intended molecular targets within the skin is crucial for establishing its mechanism of action and therapeutic potential. This document provides a comprehensive protocol for assessing the target engagement of **Lepzacitinib** in human skin biopsies. The outlined procedures are designed to quantify both the presence of the drug in the skin and its pharmacological effect on the JAK-STAT signaling pathway.

Lepzacitinib's Mechanism of Action

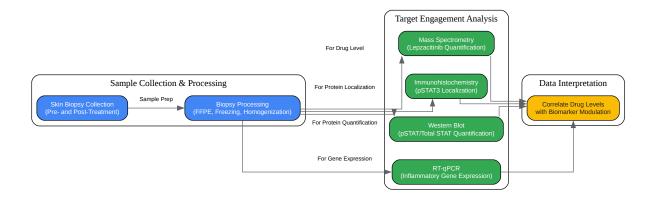
Lepzacitinib is designed to selectively inhibit JAK1 and JAK3.[2][3] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors involved in inflammation and immune responses.[4] By inhibiting JAK1 and JAK3, **Lepzacitinib** is expected to block the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the transcription of pro-inflammatory genes.[4] Being a "soft" inhibitor, **Lepzacitinib** is designed to act locally at



the site of application and be rapidly metabolized in systemic circulation, minimizing systemic exposure.[1][3]

Experimental Workflow for Target Engagement Assessment

A multi-faceted approach is recommended to thoroughly assess **Lepzacitinib**'s target engagement in skin biopsies. This involves a combination of analytical chemistry and molecular biology techniques to measure drug concentration, target protein phosphorylation, and downstream gene expression.



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Caption: Experimental workflow for assessing **Lepzacitinib** target engagement in skin biopsies.

Data Presentation



The following tables summarize hypothetical, yet representative, quantitative data from a clinical study evaluating a topical JAK inhibitor like **Lepzacitinib**.

Table 1: Lepzacitinib Concentration in Skin Biopsies

Timepoint	Treatment Group	Lepzacitinib Concentration (ng/g tissue)
Baseline	Vehicle	
Baseline	Lepzacitinib	
Week 4	Vehicle	
Week 4	Lepzacitinib	150.5 ± 45.2

*LLOQ: Lower Limit of Quantification

Table 2: Phosphorylated STAT3 (pSTAT3) Levels in Skin Biopsies (by Immunohistochemistry)

Timepoint	Treatment Group	pSTAT3 Positive Cells (%)	Fold Change from Baseline
Baseline	Vehicle	65.2 ± 10.1	-
Baseline	Lepzacitinib	68.5 ± 9.8	-
Week 4	Vehicle	62.1 ± 11.5	0.95
Week 4	Lepzacitinib	25.4 ± 7.3	0.37

Table 3: Relative mRNA Expression of Inflammatory Cytokines in Skin Biopsies (by RT-qPCR)



Gene	Timepoint	Treatment Group	Relative mRNA Expression (Fold Change from Baseline)
IL-4	Week 4	Vehicle	0.98
Week 4	Lepzacitinib	0.45	
IL-13	Week 4	Vehicle	1.05
Week 4	Lepzacitinib	0.38	
IL-31	Week 4	Vehicle	0.95
Week 4	Lepzacitinib	0.32	

Experimental Protocols Skin Biopsy Collection and Processing

 Collection: Collect 4mm punch biopsies from lesional skin at baseline and after the treatment period. For pharmacokinetic analysis, an additional biopsy from non-lesional skin can be taken.

Processing:

- For Mass Spectrometry and Western Blot: Snap-freeze the biopsy in liquid nitrogen and store at -80°C until homogenization.
- For Immunohistochemistry: Fix the biopsy in 10% neutral buffered formalin for 24 hours and then embed in paraffin (FFPE).
- For RT-qPCR: Place the biopsy in an RNA stabilization solution (e.g., RNAlater) and store at -80°C.

Mass Spectrometry for Lepzacitinib Quantification

This protocol provides a general workflow for the quantification of **Lepzacitinib** in skin tissue using liquid chromatography-mass spectrometry (LC-MS).



- Homogenization: Homogenize the frozen skin biopsy tissue in a suitable buffer.
- Extraction: Perform a liquid-liquid or solid-phase extraction to isolate Lepzacitinib from the tissue homogenate.
- LC-MS Analysis:
 - Inject the extracted sample into an LC-MS/MS system.
 - Separate Lepzacitinib from other matrix components using a suitable C18 column and a gradient elution.
 - Detect and quantify **Lepzacitinib** using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
- Quantification: Calculate the concentration of Lepzacitinib in the tissue sample by comparing its response to a standard curve prepared with known concentrations of the drug.

Immunohistochemistry (IHC) for Phospho-STAT3 (pSTAT3)

This protocol is for the detection of pSTAT3 in FFPE skin sections.

- Deparaffinization and Rehydration:
 - Deparaffinize the FFPE sections in xylene.
 - Rehydrate through a series of graded ethanol solutions and finally in distilled water.
- Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH
 6.0) in a pressure cooker or water bath.[6]
- Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution and non-specific antibody binding with a blocking serum.[5]
- Primary Antibody Incubation: Incubate the sections with a primary antibody specific for pSTAT3 (e.g., rabbit anti-pSTAT3) overnight at 4°C.[5]



- Secondary Antibody and Detection:
 - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Visualize the signal using a DAB (3,3'-diaminobenzidine) substrate kit, which will produce a brown precipitate at the site of the antigen.[7]
- Counterstaining and Mounting: Counterstain the nuclei with hematoxylin and mount the slides with a permanent mounting medium.[5]
- Analysis: Quantify the percentage of pSTAT3-positive cells within the epidermis and dermis
 using image analysis software.

Western Blot for JAK-STAT Pathway Proteins

This protocol is for the analysis of total and phosphorylated JAK and STAT proteins in skin biopsy lysates.

- Protein Extraction:
 - Homogenize frozen skin biopsies in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Centrifuge the lysate to pellet cellular debris and collect the supernatant.
 - Determine the protein concentration using a BCA or Bradford assay.
- SDS-PAGE and Transfer:
 - Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking and Antibody Incubation:
 - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST.



 Incubate the membrane with primary antibodies specific for total and phosphorylated forms of JAK1, JAK3, and STAT3 overnight at 4°C.

Detection:

- Incubate with an HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Analysis: Quantify the band intensities using densitometry software and normalize the levels
 of phosphorylated proteins to their corresponding total protein levels.

Reverse Transcription Quantitative PCR (RT-qPCR) for Inflammatory Gene Expression

This protocol is for the measurement of mRNA levels of inflammatory cytokines in skin biopsies.

RNA Extraction:

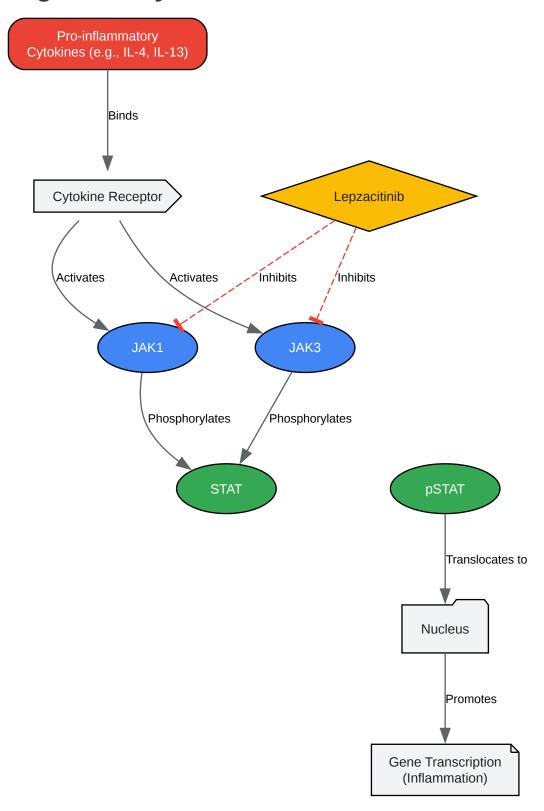
- Homogenize the skin biopsy stored in RNA stabilization solution.
- Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
- cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[9]

qPCR:

- Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for target genes (e.g., IL-4, IL-13, IL-31) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[9]
- The qPCR reaction involves an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[10]
- Analysis: Calculate the relative gene expression using the delta-delta Ct ($\Delta\Delta$ Ct) method.



Signaling Pathway



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Caption: Lepzacitinib inhibits the JAK-STAT signaling pathway.

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